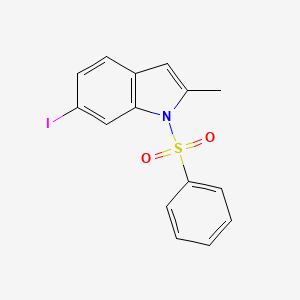

1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)-6-iodo-2-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO2S/c1-11-9-12-7-8-13(16)10-15(12)17(11)20(18,19)14-5-3-2-4-6-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAJUAMRMKSCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249972 | |

| Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-55-0 | |

| Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole

Abstract

This comprehensive technical guide details a robust and efficient two-step synthesis of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the construction of the 6-iodo-2-methyl-1H-indole scaffold via the Leimgruber-Batcho indole synthesis, starting from the readily available 4-iodo-2-nitrotoluene. The subsequent N-benzenesulfonylation of the synthesized indole provides the target compound in high yield. This guide provides detailed, step-by-step experimental protocols, explains the causality behind experimental choices, and includes visualizations of the reaction pathway and experimental workflow to aid researchers, scientists, and drug development professionals in the successful synthesis of this important molecule.

Introduction: Strategic Importance and Synthetic Overview

The indole nucleus is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents. Specific substitution patterns on the indole ring are crucial for modulating pharmacological activity. The title compound, this compound, incorporates three key functionalities: a 2-methyl group, a 6-iodo substituent, and an N-benzenesulfonyl protecting group. The iodine atom at the 6-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries. The benzenesulfonyl group not only protects the indole nitrogen, preventing unwanted side reactions, but also modulates the electronic properties of the indole ring, influencing its reactivity.[1]

The synthetic strategy outlined in this guide is a two-step process designed for efficiency and regiochemical control.

Step 1: Synthesis of 6-iodo-2-methyl-1H-indole. This key intermediate is prepared using the Leimgruber-Batcho indole synthesis. This powerful method allows for the construction of the indole ring from an ortho-nitrotoluene derivative.[2][3] By starting with 4-iodo-2-nitrotoluene, the iodine atom is strategically pre-placed to ensure the desired 6-iodo substitution pattern on the final indole product.

Step 2: N-Benzenesulfonylation. The synthesized 6-iodo-2-methyl-1H-indole is then protected with benzenesulfonyl chloride to yield the final target molecule. This step is crucial for subsequent synthetic manipulations where a protected indole nitrogen is required.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic route to the target compound.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step procedures for the synthesis of the target compound, along with a discussion of the underlying chemical principles that govern each transformation.

Step 1: Synthesis of 6-iodo-2-methyl-1H-indole

The Leimgruber-Batcho synthesis is a versatile method for constructing the indole ring system. It proceeds via the formation of an enamine from an ortho-nitrotoluene, followed by reductive cyclization.[2][3]

Reaction Scheme:

Caption: Leimgruber-Batcho synthesis of the key intermediate.

Experimental Protocol:

-

Enamine Formation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-iodo-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude enamine intermediate as a dark red solid. This intermediate is often used in the next step without further purification.

-

Reductive Cyclization: Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

-

Transfer the solution to a hydrogenation vessel and add a catalytic amount of Raney nickel (approximately 5-10 wt%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-iodo-2-methyl-1H-indole.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality and Experimental Choices:

-

Choice of Starting Material: 4-iodo-2-nitrotoluene is selected to ensure the final indole has the iodine atom at the desired 6-position. The nitro and methyl groups are correctly positioned for the Leimgruber-Batcho cyclization.

-

Enamine Formation: DMFDMA acts as a one-carbon electrophile, reacting with the acidic methyl group of the nitrotoluene. Pyrrolidine is used as a secondary amine to facilitate the formation of a more reactive enamine intermediate.[2]

-

Reductive Cyclization: Raney nickel is a highly effective catalyst for the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the enamine moiety to form the indole ring. Hydrogen gas is the reducing agent.

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 4-Iodo-2-nitrotoluene | 1.0 eq | Starting Material |

| DMFDMA | 1.2 eq | Reagent for enamine formation |

| Pyrrolidine | 1.2 eq | Catalyst for enamine formation |

| Raney Nickel | 5-10 wt% | Hydrogenation catalyst |

| Hydrogen Pressure | 50-100 psi | Reducing agent |

| Reaction Temperature | Reflux (Enamine), RT (Reduction) | Optimal reaction conditions |

| Typical Yield | 60-75% |

Step 2: N-Benzenesulfonylation of 6-iodo-2-methyl-1H-indole

The final step involves the protection of the indole nitrogen with a benzenesulfonyl group. This is a standard procedure that enhances the stability of the indole ring and provides a useful group for directing subsequent reactions.

Reaction Scheme:

Caption: N-Benzenesulfonylation of the indole intermediate.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 6-iodo-2-methyl-1H-indole (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality and Experimental Choices:

-

Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen, facilitating the subsequent reaction with the electrophilic benzenesulfonyl chloride.

-

Solvent: Anhydrous THF is used as the solvent to prevent the quenching of the sodium hydride and the hydrolysis of the benzenesulfonyl chloride.

-

Electrophile: Benzenesulfonyl chloride is the electrophilic source of the benzenesulfonyl group.

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 6-Iodo-2-methyl-1H-indole | 1.0 eq | Substrate |

| Sodium Hydride (60%) | 1.2 eq | Base |

| Benzenesulfonyl Chloride | 1.1 eq | Electrophile |

| Reaction Temperature | 0 °C to RT | Controlled reaction conditions |

| Typical Yield | 85-95% |

Conclusion

This technical guide has presented a reliable and well-documented synthetic route for the preparation of this compound. The two-step sequence, employing the Leimgruber-Batcho indole synthesis followed by N-benzenesulfonylation, offers a practical approach for obtaining this valuable building block in good overall yield. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize and utilize this versatile compound in their research endeavors.

References

-

Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

-

Batcho, A. D., & Leimgruber, W. (1984). The Leimgruber-Batcho Indole Synthesis. Organic Syntheses, 63, 214. [Link]

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221. [Link]

-

Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [Link]

Sources

An In-Depth Technical Guide to 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole

CAS Number: 1818847-55-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole is a halogenated and N-sulfonylated indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a ubiquitous motif in biologically active natural products and pharmaceutical agents, recognized for its diverse therapeutic potential.[1][2] The introduction of a benzenesulfonyl group at the nitrogen atom serves to protect the indole NH, modulate its electronic properties, and provide a vector for further chemical transformations. Concurrently, the iodine atom at the 6-position offers a versatile handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable chemical intermediate.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1818847-55-0 | ChemicalBook |

| Molecular Formula | C₁₅H₁₂INO₂S | ChemicalBook |

| Molecular Weight | 397.23 g/mol | ChemicalBook |

| Appearance | Yellow solid | ChemicalBook |

| Boiling Point | 526.7±42.0 °C (Predicted) | ChemicalBook |

| Density | 1.68±0.1 g/cm³ (Predicted) | ChemicalBook |

| Storage | Store at 0-8 °C | ChemicalBook |

Hazard and Precautionary Statements:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

Proposed Synthesis

A robust and logical synthetic route to this compound involves a two-step process: the synthesis of the 6-iodo-2-methyl-1H-indole intermediate, followed by the N-sulfonylation with benzenesulfonyl chloride.

Part 1: Synthesis of 6-iodo-2-methyl-1H-indole

The synthesis of 6-iodo-2-methyl-1H-indole can be approached through various established indole synthesis methodologies. The Fischer indole synthesis is a classic and reliable method.

Reaction: Fischer Indole Synthesis of 4-iodophenylhydrazine with acetone.

Causality of Experimental Choices:

-

4-iodophenylhydrazine hydrochloride: The starting material provides the benzene ring with the iodine atom at the desired position and the hydrazine functionality necessary for the cyclization. The hydrochloride salt is often more stable and easier to handle than the free base.

-

Acetone: Serves as the ketone component in the Fischer indole synthesis, providing the carbon atoms for the 2-methyl and 3-positions of the indole ring.

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂): These are common Lewis acid catalysts for the Fischer indole synthesis. They facilitate the key[3][3]-sigmatropic rearrangement of the initially formed hydrazone. PPA is often effective at elevated temperatures.

Experimental Protocol:

-

In a round-bottom flask, combine 4-iodophenylhydrazine hydrochloride (1.0 eq) and a suitable Lewis acid catalyst such as polyphosphoric acid (PPA) (10 eq by weight).

-

Add acetone (1.2 eq) dropwise to the mixture with stirring at room temperature.

-

Heat the reaction mixture to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 6-iodo-2-methyl-1H-indole by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Part 2: N-Sulfonylation of 6-iodo-2-methyl-1H-indole

The final step is the protection of the indole nitrogen with a benzenesulfonyl group.

Reaction: Reaction of 6-iodo-2-methyl-1H-indole with benzenesulfonyl chloride.

Causality of Experimental Choices:

-

Benzenesulfonyl chloride: The electrophilic sulfonating agent that introduces the benzenesulfonyl group onto the indole nitrogen.

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃): A base is required to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which then attacks the sulfonyl chloride. NaH is a strong, non-nucleophilic base suitable for this purpose. K₂CO₃ is a milder base that can also be effective, often requiring a polar aprotic solvent like DMF.

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF): Aprotic solvents are used to prevent reaction with the strong base and to dissolve the reactants.

Experimental Protocol:

-

To a dry, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 6-iodo-2-methyl-1H-indole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Proposed two-part synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-8.0 (m, 2H): Protons on the benzenesulfonyl group ortho to the sulfonyl group.

-

δ 7.4-7.6 (m, 3H): Protons on the benzenesulfonyl group meta and para to the sulfonyl group.

-

δ 7.3-7.5 (m, 2H): Protons at the 4- and 5-positions of the indole ring.

-

δ 7.7 (s, 1H): Proton at the 7-position of the indole ring.

-

δ 6.4 (s, 1H): Proton at the 3-position of the indole ring.

-

δ 2.5 (s, 3H): Protons of the methyl group at the 2-position.

¹³C NMR (100 MHz, CDCl₃):

-

δ 140-142: Quaternary carbon of the indole ring at the 7a-position.

-

δ 138-140: Quaternary carbon of the benzenesulfonyl group attached to the sulfur atom.

-

δ 134-136: Carbon at the para-position of the benzenesulfonyl group.

-

δ 128-130: Carbons at the ortho- and meta-positions of the benzenesulfonyl group.

-

δ 125-128: Carbons at the 4- and 5-positions of the indole ring.

-

δ 120-122: Quaternary carbon of the indole ring at the 3a-position.

-

δ 115-117: Carbon at the 7-position of the indole ring.

-

δ 105-107: Carbon at the 3-position of the indole ring.

-

δ 90-92: Carbon at the 6-position of the indole ring (attached to iodine).

-

δ 13-15: Carbon of the methyl group at the 2-position.

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z 398.97

Applications in Drug Discovery and Research

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the functional groups on the indole core allows for diverse chemical modifications.

-

Intermediate for Cross-Coupling Reactions: The iodine atom at the 6-position is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of aryl, alkynyl, vinyl, and amino substituents, respectively, at this position, allowing for the rapid generation of libraries of diverse indole derivatives for biological screening.

-

Scaffold for Biologically Active Molecules: The indole nucleus is a well-established pharmacophore.[4][5] N-sulfonylated indoles have been investigated for a range of biological activities, including as anti-HIV agents and 5-HT₆ receptor antagonists.[6] Halogenated indoles are also prevalent in many pharmaceuticals and are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[7] Therefore, this compound serves as an excellent starting point for the synthesis of novel compounds targeting a wide range of diseases.

Caption: Potential synthetic transformations and therapeutic areas for derivatives of the title compound.

Conclusion

This compound is a strategically functionalized indole derivative with considerable potential as a key intermediate in organic synthesis and drug discovery. Its synthesis can be reliably achieved through a two-step sequence involving a Fischer indole synthesis followed by N-sulfonylation. The presence of the iodo and benzenesulfonyl groups provides orthogonal handles for a wide range of chemical modifications, making it an attractive starting material for the generation of diverse chemical libraries for biological evaluation. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 4. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole. Designed for researchers, scientists, and professionals in the field of drug development, this document consolidates critical physicochemical data, outlines standard experimental methodologies for its characterization, and offers insights into its structural features. By synthesizing data from chemical databases and established analytical principles, this guide serves as an essential resource for the handling, characterization, and application of this complex indole derivative.

Introduction and Scientific Context

This compound belongs to the class of N-sulfonylated indoles, a scaffold of significant interest in medicinal chemistry and materials science. The indole nucleus is a privileged structure found in numerous biologically active compounds, while the benzenesulfonyl group acts as a robust protecting group and can significantly modulate the electronic and steric properties of the indole ring. The presence of a methyl group at the C2 position and an iodine atom at the C6 position introduces specific functionalities that can be leveraged for further synthetic transformations, such as cross-coupling reactions, making this compound a valuable intermediate.

Understanding the physical properties of this molecule is paramount for its effective use in a laboratory setting. Properties such as solubility, melting point, and stability dictate the choice of reaction conditions, purification methods, and storage protocols. This guide aims to provide a detailed examination of these characteristics, grounded in both available data and the expert interpretation of chemical principles.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and structure.

-

Chemical Name: this compound

-

Synonyms: 6-Iodo-2-methyl-1-(phenylsulfonyl)-1H-indole

-

Molecular Formula: C₁₅H₁₂INO₂S[3]

-

Molecular Weight: 397.23 g/mol [3]

The molecular architecture, visualized below, consists of a central indole ring system. The nitrogen atom of the indole is substituted with a benzenesulfonyl group. A methyl group is attached to the C2 position of the indole, and a heavy iodine atom is substituted at the C6 position of the benzo-fused portion of the ring.

Caption: Molecular Structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties of the title compound. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimation and should be confirmed empirically.

| Property | Value | Data Type | Source(s) |

| Appearance | Yellow solid | Experimental | [3] |

| Melting Point | No data available | - | [1] |

| Boiling Point | 526.7 ± 42.0 °C | Predicted | [3] |

| Density | 1.68 ± 0.1 g/cm³ | Predicted | [3] |

| Solubility | No specific data available. Expected to have low solubility in water and higher solubility in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | Inferred | [4] |

| Storage Temperature | 0-8 °C | Recommendation | [3] |

Expert Insight: The high predicted boiling point is characteristic of large, rigid molecules with significant intermolecular forces. The presence of the bulky, non-polar benzenesulfonyl and iodo groups suggests that the compound will be largely hydrophobic, favoring solubility in non-polar organic solvents over polar ones like water.[4] The lack of an experimentally determined melting point in readily available literature highlights the specialized nature of this compound and underscores the need for empirical characterization upon synthesis or acquisition.

Spectroscopic and Analytical Data Profile (Anticipated)

While specific experimental spectra for this compound are not available in the cited literature, we can predict the expected spectroscopic signatures based on its structure and data from analogous compounds. This serves as a benchmark for researchers performing characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the indole and benzenesulfonyl rings. Key expected signals include a singlet for the C2-methyl group, and characteristic multiplets in the aromatic region (approx. 7.0-8.0 ppm). The protons on the iodo-substituted ring will be influenced by the iodine's electron-withdrawing and anisotropic effects.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all 15 carbon atoms. The carbon atom attached to the iodine (C6) is expected to appear at a lower chemical shift (further upfield) compared to its non-iodinated counterpart due to the heavy atom effect.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit strong characteristic absorption bands for the sulfonyl group (S=O stretches), typically found around 1350 cm⁻¹ and 1160 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The calculated exact mass is a crucial verification parameter. The presence of iodine (¹²⁷I) would yield a characteristic isotopic pattern.

Experimental Methodologies for Physical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following section details validated methodologies for determining the key physical properties of a novel solid compound like this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range (typically < 2 °C) is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover or Büchi).

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Assessment

Causality: Determining solubility in a range of solvents is critical for selecting appropriate solvent systems for reactions, purification (e.g., recrystallization, chromatography), and biological assays.

Protocol (Qualitative):

-

Solvent Selection: A panel of standard laboratory solvents is chosen, ranging in polarity (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, DMSO).

-

Sample Preparation: Approximately 10 mg of the compound is weighed into separate small test tubes or vials.

-

Solvent Addition: The chosen solvent is added dropwise (e.g., 0.1 mL increments) to each tube with agitation (e.g., vortexing) after each addition.

-

Observation: The sample is observed for dissolution. Solubility is typically categorized based on the amount of solvent required (e.g., soluble >50 mg/mL, sparingly soluble 1-10 mg/mL, insoluble <1 mg/mL).

General Workflow for Physicochemical Characterization

The logical flow of experiments is crucial for an efficient and comprehensive characterization of a new or uncharacterized compound. The following diagram illustrates a standard workflow.

Caption: Standard workflow for the physicochemical characterization of a synthetic compound.

Safety, Handling, and Storage

Based on the Globally Harmonized System (GHS) information, this compound requires careful handling.[3]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: The compound should be stored in a well-ventilated place with the container tightly closed, at a refrigerated temperature of 0-8 °C.[3]

Conclusion

This compound is a specialized chemical intermediate with a defined molecular structure. While comprehensive experimental data on its physical properties is not widely published, its characteristics can be reliably predicted based on its chemical structure and data from analogous compounds. It is a yellow solid with predicted high boiling point, low aqueous solubility, and specific handling requirements due to its irritant nature. The experimental protocols and characterization workflows detailed in this guide provide a robust framework for researchers to empirically determine its properties, ensuring the generation of reliable and reproducible data for its application in further scientific endeavors.

References

- Supporting Information for Indole Synthesis. (2023). 20230818 Indole Synthesis SI.

Sources

- 1. cas 1818847-55-0|| where to buy 6-Iodo-2-methyl-1-(phenylsulfonyl)-1H-indole [english.chemenu.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1‐(benzenesulfonyl)‐6‐iodo‐2‐methyl‐1H‐indole | 1818847-55-0 [amp.chemicalbook.com]

- 4. 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | 278593-17-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole, a compound of significant interest to researchers, scientists, and drug development professionals. Given the limited publicly available experimental data for this specific molecule, this document emphasizes a foundational understanding of its physicochemical properties based on its structure, coupled with robust, field-proven methodologies for its empirical solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of a molecule's developability profile, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[1] For a compound like this compound, which incorporates several key functional groups, a thorough understanding of its solubility is paramount for its progression through the drug discovery and development pipeline. Poor solubility can lead to low bioavailability, hindering a promising candidate's therapeutic potential.[2] Therefore, early and accurate assessment of solubility is not just a routine measurement but a critical step in de-risking a development program.[3]

This guide will first delve into a theoretical prediction of the solubility profile of this compound by dissecting its molecular structure. Subsequently, it will provide detailed, step-by-step protocols for both kinetic and thermodynamic solubility determination, enabling researchers to generate reliable and reproducible data.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure.[4] By examining the key structural motifs of this compound, we can make informed predictions about its behavior in various solvents.

Molecular Structure Analysis

Caption: Molecular structure of this compound.

-

Indole Core: The indole ring system is aromatic and relatively non-polar, though the nitrogen atom can participate in hydrogen bonding.[5] Indole itself has limited solubility in water but is more soluble in organic solvents.[6]

-

Benzenesulfonyl Group: The N-benzenesulfonyl group is a large, non-polar, and electron-withdrawing moiety. This group significantly increases the lipophilicity of the molecule, which is expected to decrease its aqueous solubility. The sulfonyl group can act as a hydrogen bond acceptor.

-

Iodo Group: The iodine atom at the 6-position is large and hydrophobic, further contributing to the molecule's lipophilicity and likely reducing its solubility in polar solvents.

-

Methyl Group: The methyl group at the 2-position adds to the non-polar character of the molecule.

Based on this structural analysis, this compound is predicted to be a poorly water-soluble compound. Its solubility is expected to be higher in organic solvents, particularly those that are polar aprotic or non-polar.

Predicted Solubility in Common Solvents

The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[4]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low | The large, non-polar benzenesulfonyl and iodo groups are expected to dominate, leading to poor solvation by highly polar, hydrogen-bonding solvents like water.[5][6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can effectively solvate the polarizable parts of the molecule without the steric hindrance of hydrogen bonding.[7] |

| Non-Polar | Dichloromethane, Toluene | Moderate | The significant non-polar character of the molecule should allow for favorable van der Waals interactions with these solvents.[7] |

| Ethers | Diethyl ether, THF | Moderate | These solvents have a balance of polar and non-polar characteristics that may effectively solvate the molecule. |

| Hydrocarbons | Hexanes, Heptane | Low | As highly non-polar solvents, they are unlikely to effectively solvate the more polar functionalities of the indole and sulfonyl groups.[7] |

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate solubility data.[8] Both kinetic and thermodynamic solubility measurements provide crucial, albeit different, insights and are recommended for a comprehensive understanding.[3]

Kinetic Solubility

Kinetic solubility is a high-throughput method often employed in early drug discovery to assess the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates in an aqueous buffer.[3]

Caption: Workflow for kinetic solubility determination.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for precipitation to occur.

-

Measurement: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader with this capability.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed compared to a blank control.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.[9] The shake-flask method is a widely accepted and reliable technique for this determination.[8]

Caption: Workflow for thermodynamic solubility determination.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. Ensure that undissolved solid remains visible.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.

-

Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12]

-

HPLC Method Development: A reverse-phase HPLC method should be developed for the quantification of this compound.[13] A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and generate a calibration curve to ensure accurate quantification.

-

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL based on the concentration determined from the HPLC analysis and the calibration curve.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents and conditions.

Table 1: Example Data Table for Thermodynamic Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water (pH 7.4) | 25 | < LOQ | < LOQ |

| Methanol | 25 | Value | Value |

| Acetonitrile | 25 | Value | Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Value | Value |

| Dichloromethane | 25 | Value | Value |

| LOQ: Limit of Quantitation |

Conclusion

The solubility of this compound is a critical parameter that dictates its potential as a drug candidate. Based on its chemical structure, it is predicted to have low aqueous solubility and higher solubility in organic solvents. This technical guide provides a robust framework for the experimental determination of both its kinetic and thermodynamic solubility. By following the detailed protocols outlined, researchers can generate high-quality, reliable data to inform critical decisions in the drug discovery and development process.

References

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). Journal of Chemical Information and Modeling. [Link]

-

Indole - Solubility of Things. (n.d.). Solubility of Things. [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. (2020). ResearchGate. [Link]

-

10.19: Solubility and Molecular Structure. (2023). Chemistry LibreTexts. [Link]

-

Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. (1998). Journal of Chemical Information and Modeling. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2020). PMC - PubMed Central - NIH. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2011). ResearchGate. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2002). Analytical Chemistry. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. (2021). ResearchGate. [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. [Link]

-

Annex 4. (2019). World Health Organization (WHO). [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). PubMed Central. [Link]

-

High Performance Liquid Chromatography. (2023). Chemistry LibreTexts. [Link]

-

Indole | C8H7N | CID 798. (n.d.). PubChem - NIH. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. who.int [who.int]

- 11. pharmaguru.co [pharmaguru.co]

- 12. improvedpharma.com [improvedpharma.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Stability of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the anticipated stability profile of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole, a molecule of interest in contemporary drug discovery and development. In the absence of specific, published stability data for this exact compound, this document synthesizes established chemical principles and field-proven insights from analogous structures to offer a predictive assessment. This analysis is intended to guide researchers, scientists, and drug development professionals in handling, formulating, and developing analytical strategies for this and structurally related molecules.

Introduction: The Imperative of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. A thorough understanding of a molecule's degradation pathways under various environmental and physiological conditions is paramount for robust formulation development, the establishment of appropriate storage conditions, and ensuring patient safety. This compound incorporates several key functional moieties—an N-sulfonylated indole core, a methyl group at the 2-position, and an iodine substituent on the benzene ring of the indole. Each of these features contributes to its overall chemical reactivity and, consequently, its stability profile. This guide will deconstruct the molecule to forecast its behavior under common stress conditions, including hydrolysis, oxidation, and photolysis.

Molecular Structure and Predicted Reactive Sites

A foundational understanding of the stability of this compound begins with an analysis of its constituent parts and their inherent chemical liabilities.

Figure 1: Annotated structure of this compound highlighting potential sites of instability.

The key reactive centers in the molecule are:

-

The Sulfonamide (N-S) Bond: This is a primary site for potential hydrolytic cleavage.

-

The Indole Ring: The electron-rich nature of the indole nucleus makes it susceptible to oxidation.

-

The Carbon-Iodine (C-I) Bond: This bond is known to be labile, particularly under photolytic conditions.

Predicted Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways are anticipated for this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For the target molecule, the sulfonamide linkage is the most probable site of hydrolytic attack.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of the sulfonamide nitrogen or oxygen atoms would render the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the N-S bond, yielding 6-iodo-2-methyl-1H-indole and benzenesulfonic acid. While many sulfonamides are relatively stable, acidic conditions can promote this degradation.[1]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the sulfonamide proton (if present on a related primary or secondary sulfonamide) would be abstracted, but in this N-substituted indole, direct hydroxide attack on the sulfur atom is the more likely, albeit slower, pathway. Generally, sulfonamides exhibit greater stability in neutral to alkaline pH.[1][2][3][4] A study on various sulfonamides found them to be hydrolytically stable at pH 9.0 and for many, also at pH 7.0.[3][4]

Figure 2: Predicted hydrolytic degradation pathway.

Oxidative Degradation

The indole ring is susceptible to oxidation. The presence of the electron-withdrawing benzenesulfonyl group at the nitrogen atom will decrease the electron density of the indole ring, potentially offering some protection against oxidation compared to an unsubstituted indole. However, oxidation can still occur, particularly at the 2,3-double bond.

Potential oxidative degradation could lead to the formation of various products, including oxindoles and further ring-opened species.[5] The reaction would likely be initiated by common laboratory oxidants or atmospheric oxygen over extended periods, potentially catalyzed by light or trace metals.

Photodegradation

Molecules containing both an indole nucleus and a carbon-halogen bond are often sensitive to light.

-

Cleavage of the C-I Bond: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage upon exposure to UV or even visible light. This would generate an indolyl radical and an iodine radical. The indolyl radical could then participate in a variety of secondary reactions, leading to a complex mixture of degradants. The formation of elemental iodine (I₂) from the iodine radicals could lead to a yellow or brown discoloration of the compound or its solutions.[6]

-

Indole Ring Photochemistry: The indole ring itself is a chromophore and can undergo various photochemical reactions upon absorption of light.[7][8][9] This can lead to complex degradation pathways, including photooxidation.

Given these potential pathways, it is crucial to protect this compound from light.

Recommended Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to minimize degradation:

Table 1: Recommended Handling and Storage Conditions

| Condition | Recommendation | Rationale |

| Storage Temperature | Store in a cool, dark place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of all potential degradation reactions. |

| Light Exposure | Store in an amber vial or other light-protecting container.[10] | To prevent photodegradation, particularly cleavage of the C-I bond. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation of the indole ring. |

| pH of Solutions | Prepare solutions in neutral or slightly alkaline buffers if for immediate use. Avoid strongly acidic or basic conditions. | To minimize hydrolytic degradation of the sulfonamide bond. |

Proposed Experimental Protocol for a Comprehensive Stability Study

To definitively determine the stability of this compound, a forced degradation study should be conducted. The following protocol outlines a general approach.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, HPLC-grade water, and appropriate buffers.

-

Instrumentation: Stability chambers (for controlled temperature and humidity), photostability chamber, and a validated stability-indicating HPLC method with a UV or mass spectrometric detector.

Experimental Workflow

Figure 3: General workflow for a forced degradation study.

Step-by-Step Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw and analyze samples at appropriate time intervals.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80 °C). Dissolve samples at various time points for analysis.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products. Peak purity analysis using a photodiode array detector or mass spectrometer is essential to ensure that the parent peak is free from co-eluting degradants.

Conclusion

While specific experimental data for this compound is not yet publicly available, a comprehensive understanding of its constituent chemical moieties allows for a robust, predictive assessment of its stability. The primary anticipated degradation pathways are hydrolytic cleavage of the sulfonamide bond, particularly under acidic conditions, and photodegradation involving the carbon-iodine bond. Oxidative degradation of the indole nucleus is also a possibility. Adherence to proper handling and storage conditions, most notably protection from light and strong acidic/basic environments, is critical to maintaining the integrity of this compound. The provided experimental protocol for a forced degradation study offers a clear path forward for definitively elucidating the stability profile of this promising molecule.

References

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Water Research, 46(13), 4273-4283. Available at: [Link]

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, PMID: 22749455. Available at: [Link]

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

-

Hu, Y., et al. (2017). Scope of the Reactions of Indolyl- and Pyrrolyl-tethered N-Sulfonyl-1,2,3-triazoles: Rhodium(II)-catalyzed Synthesis of Indole- and Pyrrole-fused Polycyclic Compounds. PubMed Central, PMC5568612. Available at: [Link]

-

Bielan, F., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12345–12354. Available at: [Link]

-

Lacour, J., et al. (2021). Reactivity of N-sulfonyl triazoles with aminals. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2020). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 25(18), 4279. Available at: [Link]

-

Gervais, F., et al. (2017). Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5-HT6 receptor ligands with significant selectivity for D3 over D2 receptors. Bioorganic & Medicinal Chemistry, 25(1), 38-52. Available at: [Link]

-

Klein, R., et al. (1978). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 82(22), 2467–2472. Available at: [Link]

-

Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469–3479. Available at: [Link]

-

Wang, P., et al. (2022). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry, 87(1), 548–557. Available at: [Link]

-

Reddit. (2014). Storing iodine compound. r/chemistry. Available at: [Link]

-

DellaGreca, M., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 849-853. Available at: [Link]

- Johnson, M. M. (1988). U.S. Patent No. 4,746,758. Washington, DC: U.S. Patent and Trademark Office.

-

Gentry, E. C., et al. (2021). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega, 6(33), 21543–21553. Available at: [Link]

-

Bazin, M., et al. (1996). Photophysics of indole in polar solvent: Analysis of fluorescence lifetime distributions and time-dependence spectral shifts. Journal of Physical Chemistry, 100(13), 5432-5441. Available at: [Link]

-

Meng, L., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. Available at: [Link]

-

Chen, J., et al. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 24(1), 227–231. Available at: [Link]

-

Reddit. (2021). How to store / dispose of Iodine crystals?. r/chemhelp. Available at: [Link]

-

Jinjing Chemical. (n.d.). What are the biological degradation pathways of 98% Indole?. Jinjing Chemical Blog. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photophysics of indole in polar solvent: Analysis of fluorescence lifetime distributions and time-dependence spectral shifts (Journal Article) | OSTI.GOV [osti.gov]

- 10. reddit.com [reddit.com]

Spectroscopic Characterization of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole. This molecule, a functionalized indole derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. Mastery of its spectroscopic signature is paramount for quality control, reaction monitoring, and advancing its applications. This document offers not just procedural steps but also the underlying scientific rationale for the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Predicted data, detailed experimental protocols, and interpretive guidance are provided to equip researchers with the necessary tools for confident characterization.

Introduction and Rationale

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its functionalization allows for the fine-tuning of biological activity. The title compound, this compound, combines several key features: a 2-methyl-indole core, an electron-withdrawing N-benzenesulfonyl protecting group, and a heavy atom substituent (iodine) at the 6-position, which is a versatile handle for further chemical modification, such as in cross-coupling reactions.[1]

The benzenesulfonyl group serves not only as a protecting group for the indole nitrogen but also significantly influences the molecule's electronic properties and reactivity. Its presence is crucial for certain synthetic transformations, and its subsequent removal is a key step in many synthetic routes. Therefore, confirming its successful installation, along with the verification of the overall molecular structure, is a critical first step in any research and development cascade.

This guide is structured to walk the scientist through an integrated spectroscopic workflow, demonstrating how complementary techniques converge to provide a complete and validated structural picture of the target molecule.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts. The structure of this compound (CAS No. 1818847-55-0) is presented below.[2]

Caption: Molecular structure of this compound.

Key structural features to identify spectroscopically:

-

Indole Core: A bicyclic aromatic system.

-

2-Methyl Group: An aliphatic singlet in ¹H NMR.

-

6-Iodo Substituent: Influences the chemical shifts of adjacent aromatic protons and carbons.

-

N-Benzenesulfonyl Group: Introduces a second aromatic system and two characteristic S=O stretching bands in IR. It strongly deshields protons on the indole ring, particularly H-7.

Proton (¹H) NMR Spectroscopy

3.1. Expertise & Rationale

¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information about the chemical environment, connectivity, and number of protons. For the title compound, the key diagnostic signals will be the isolated methyl singlet, the distinct patterns of the two aromatic rings (indole and benzenesulfonyl), and the downfield shift of specific indole protons due to the anisotropic effect of the sulfonyl group. The choice of solvent is critical; DMSO-d₆ is often used for indole derivatives due to its high solubilizing power and its tendency to shift labile N-H protons (if present) far downfield, avoiding overlap with aromatic signals.[3][4] For N-protected indoles, CDCl₃ is also a common and effective choice.

3.2. Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted ¹H NMR spectral data. These predictions are based on established chemical shift principles and data from analogous structures.[5][6][7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| CH₃ (at C-2) | 2.3 - 2.6 | Singlet (s) | N/A | Aliphatic protons on a carbon adjacent to an aromatic ring. |

| H-3 | 6.3 - 6.6 | Singlet (s) or narrow doublet | ~1.0 Hz (allylic) | Vinylic proton of the indole pyrrole ring. |

| H-7 | 7.9 - 8.2 | Doublet (d) | ~0.8-1.0 Hz (⁴J) | Strongly deshielded by the adjacent N-sulfonyl group. Coupled to H-5. |

| H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | ~8.5 Hz (³J), ~1.5 Hz (⁴J) | Ortho-coupled to H-4 and meta-coupled to H-7. |

| H-4 | 7.7 - 7.9 | Doublet (d) | ~8.5 Hz (³J) | Ortho-coupled to H-5. Deshielded by proximity to the sulfonyl group. |

| H-ortho (Benzenesulfonyl) | 7.8 - 8.0 | Multiplet (m) or Doublet (d) | ~7.5 - 8.0 Hz | Protons ortho to the SO₂ group are deshielded. |

| H-meta, H-para (Benzenesulfonyl) | 7.5 - 7.7 | Multiplet (m) | ~7.5 - 8.0 Hz | Protons meta and para to the SO₂ group, typically overlapping. |

3.3. Standard Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard single-pulse experiment with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquire at least 16 scans.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

4.1. Expertise & Rationale

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, quaternary). The chemical shifts are highly sensitive to the electronic environment, providing clear evidence for the effects of the iodo and sulfonyl substituents. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons, adding another layer of validation to the assignments.[4]

4.2. Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| CH₃ (at C-2) | 13 - 16 | Typical range for a methyl group on an aromatic ring. |

| C-2 | 140 - 144 | Quaternary carbon attached to nitrogen and the methyl group. |

| C-3 | 110 - 114 | CH carbon in the electron-rich pyrrole ring. |

| C-3a | 130 - 133 | Quaternary carbon at the indole ring junction. |

| C-4 | 129 - 132 | Aromatic CH, influenced by the sulfonyl group. |

| C-5 | 124 - 127 | Aromatic CH. |

| C-6 | 90 - 95 | Carbon bearing the iodine atom; strong shielding "heavy atom" effect. |

| C-7 | 115 - 118 | Aromatic CH, deshielded by the adjacent N-sulfonyl group. |

| C-7a | 137 - 140 | Quaternary carbon at the ring junction, attached to nitrogen. |

| C-ipso (Benzenesulfonyl) | 138 - 141 | Quaternary carbon attached to the SO₂ group. |

| C-ortho (Benzenesulfonyl) | 127 - 129 | Aromatic CH carbons. |

| C-meta (Benzenesulfonyl) | 129 - 131 | Aromatic CH carbons. |

| C-para (Benzenesulfonyl) | 133 - 136 | Aromatic CH carbon. |

4.3. Standard Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: Use a standard pulse program with a 45-degree pulse angle and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

DEPT: Run DEPT-90 and DEPT-135 experiments to differentiate carbon types.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

5.1. Expertise & Rationale

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The diagnostic power of IR lies in the fact that specific bonds vibrate at characteristic frequencies. For the title compound, the most telling signals will be the strong, sharp stretches from the sulfonyl (S=O) group, which are difficult to miss and provide definitive evidence of the N-benzenesulfonyl moiety.

5.2. Predicted IR Data and Interpretation

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (Methyl) |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| 1370 - 1350 | S=O Asymmetric Stretch | Benzenesulfonyl |

| 1180 - 1160 | S=O Symmetric Stretch | Benzenesulfonyl |

| 1100 - 1000 | C-N Stretch | Indole C-N |

| 600 - 500 | C-I Stretch | Iodo-aromatic |

5.3. Standard Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

6.1. Expertise & Rationale

HRMS is the definitive technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it provides an exact mass that can be matched to a single molecular formula. This is a critical component of characterization for publication and patent applications. Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating structural evidence.

6.2. Predicted HRMS Data and Fragmentation

-

Molecular Formula: C₁₅H₁₂INO₂S

-

Calculated Exact Mass ([M+H]⁺): 413.9655

-

Calculated Exact Mass ([M+Na]⁺): 435.9475

Primary Fragmentation Pathway: A common and diagnostic fragmentation pathway for N-sulfonyl indoles is the cleavage of the nitrogen-sulfur bond.

Caption: Predicted key fragmentation in EI-MS.

6.3. Standard Experimental Protocol: HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of orthogonal data sets. The workflow below illustrates how a scientist can confidently confirm the structure of this compound.

Caption: Integrated workflow for structural validation.

Conclusion

The structural confirmation of this compound is achieved through a systematic and multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the precise proton and carbon environments and their connectivity. IR spectroscopy provides rapid confirmation of the critical benzenesulfonyl functional group. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. By integrating these techniques, researchers can ensure the identity, purity, and structural integrity of their material, which is the non-negotiable foundation for all subsequent research and development activities.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- 20230818 Indole Synthesis SI. (2023).

- Supporting Information - ScienceOpen. (n.d.).

- Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- Al-Hourani, B., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI.

- ChemicalBook. (n.d.). This compound.

- SciELO México. (n.d.). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines.

- National Center for Biotechnology Information. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central.

- ResearchGate. (n.d.). FT-IR spectrum of control indole.

- National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.

- MDPI. (n.d.). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate.

- ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in....

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1‐(benzenesulfonyl)‐6‐iodo‐2‐methyl‐1H‐indole | 1818847-55-0 [amp.chemicalbook.com]

- 3. scienceopen.com [scienceopen.com]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. mdpi.com [mdpi.com]

- 6. 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and constitution of a compound.[1][2] This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra for the novel heterocyclic compound, 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole (CAS 1818847-55-0). As direct, published spectral assignments for this specific molecule are not widely available, this document leverages foundational NMR principles and comparative data from structurally analogous compounds to provide a robust, predictive interpretation of its key spectroscopic features. The analysis herein serves as an authoritative reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex indole derivatives.

Molecular Structure and Spectroscopic Considerations

The structural characterization of this compound requires a systematic evaluation of its distinct chemical moieties: the 2-methylindole core, the N-benzenesulfonyl protecting group, and the C-6 iodo-substituent. Each of these components imparts a predictable influence on the NMR spectrum.

-

N-Benzenesulfonyl Group: This strong electron-withdrawing group significantly deshields adjacent protons and carbons. By pulling electron density away from the indole ring system, it lowers the chemical shifts of the indole protons, most notably H-7.[3]

-

6-Iodo Substituent: The iodine atom influences the local electronic environment through a combination of a weak electron-withdrawing inductive effect and a modest electron-donating resonance effect. Its most profound impact in the ¹³C NMR spectrum is the "heavy atom effect," which induces a significant upfield shift (lower ppm) for the directly attached carbon, C-6.[4]

-

2-Methyl Group: The presence of the methyl group at the C-2 position simplifies the ¹H NMR spectrum by replacing the H-2 proton with a methyl singlet and influences the chemical shift of the adjacent C-2 and C-3 carbons.[5]

The interplay of these electronic and steric effects results in a unique and fully assignable NMR fingerprint.

Caption: Molecular components of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the methyl protons, the indole ring protons, and the benzenesulfonyl protons. The interpretation relies on analyzing chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and scalar coupling constants (J). All predicted values are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Protons |

|---|---|---|---|---|

| ~ 8.05 | d | ~ 1.5 | H-7 | 1H |

| ~ 7.85 | dd | ~ 8.0, 2.0 | H-ortho (Bs) | 2H |